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molecular formula C12H15ClO3 B1669205 Clofibrate CAS No. 637-07-0

Clofibrate

Cat. No. B1669205
M. Wt: 242.70 g/mol
InChI Key: KNHUKKLJHYUCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957063B2

Procedure details

To a solution of 2-(4-chloro-phenoxy)-2-methyl-propionic acid ethyl ester (2.0 g, 8.24 mmol) in tetrahydrofuran (16 mL) at room temperature is added water (4 mL) followed by lithium hydroxide monohydrate (0.69 g, 16.4 mmol). The reaction is stirred for 16 h at room temperature. After this time, the mixture is diluted with water and washed with DCM. The aqueous phase is separated, acidified to pH ˜2 with 1M aqueous HCl solution and then extracted with DCM (x2). The combined organic extracts are washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure to give the title compound as a white solid (1.45 g, 82%). 1H NMR (400 MHz, CHLOROFORM-d): δ ppm 1.62 (6H, s), 6.89 (2H, d, J=9.0 Hz), 7.24 (2H, d, J=9.0 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.69 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[C:5]([O:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=1)([CH3:7])[CH3:6])C.O.[OH-].[Li+]>O1CCCC1.O>[Cl:15][C:12]1[CH:11]=[CH:10][C:9]([O:8][C:5]([CH3:7])([CH3:6])[C:4]([OH:16])=[O:3])=[CH:14][CH:13]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)OC(C(C)(C)OC1=CC=C(C=C1)Cl)=O
Name
Quantity
16 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
lithium hydroxide monohydrate
Quantity
0.69 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with DCM
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (x2)
WASH
Type
WASH
Details
The combined organic extracts are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC=C(OC(C(=O)O)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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